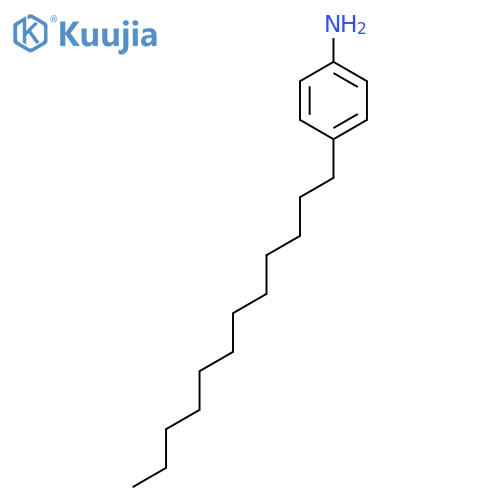Cas no 104-42-7 (4-Dodecylaniline)

4-Dodecylaniline structure
商品名:4-Dodecylaniline
4-Dodecylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Dodecylaniline
- p-Dodecylaniline
- 4-n-Dodecylaniline
- 4-Dodecylphenylamine
- 4-(dodecyl)aniline
- 4-laurylaniline
- 4-n-dodecyl-aniline
- Benzenamine,4-dodecyl
- para-dodecylaniline
- 1-Amino-4-dodecylbenzene
- Aniline,p-dodecyl- (6CI,7CI,8CI)
- (p-Aminododecyl)benzene
- 1-(p-Aminophenyl)dodecane
- 4-Dodecylbenzenamine
- 4-n-Dodecylamine
- 4-dodecyl-benzenamin
- PARA DODECYL ANILINE
- 4-dodecyl-Benzenamine
- 4-dodecylibenzenamine
- 4-Dodecylaniline 97%
- Benzenamine, 4-dodecyl-
- P-dodecyl aniline
- KLPPPIIIEMUEGP-UHFFFAOYSA-N
- AK112063
- p-n-dodecylaniline
- paradodecyl aniline
- 4-n-Dodecylphenylamine
- KSC180I8P
- p-DODECYLANILINE, TECH
- Jsp000440
- LS00148
- Q234
- S
- EINECS 203-201-3
- DTXSID8021858
- NS00023303
- 4-Dodecylaniline, 97%
- CS-W022175
- FT-0631569
- W-108813
- 104-42-7
- MFCD00007919
- AC-18319
- D3427
- A800980
- AKOS015843157
- AS-15676
- H11881
- SCHEMBL112609
- SY102081
- DTXCID401858
- DB-000227
-
- MDL: MFCD00007919
- インチ: 1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3
- InChIKey: KLPPPIIIEMUEGP-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC(=CC=1)CCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 261.24565g/mol
- ひょうめんでんか: 0
- XLogP3: 7.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 11
- どういたいしつりょう: 261.24565g/mol
- 単一同位体質量: 261.24565g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 19
- 複雑さ: 182
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.8907 (estimate)
- ゆうかいてん: 42°C(lit.)
- ふってん: 212°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:302°f
摂氏度:150°c - 屈折率: 1.5080 (estimate)
- PSA: 26.02000
- LogP: 6.31340
- ようかいせい: 未確定
4-Dodecylaniline セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H410
- 警告文: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P391-P501
- 危険物輸送番号:UN 3077 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S22-S24/25
-
危険物標識:

- 危険レベル:9
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- TSCA:Yes
- セキュリティ用語:S22;S24/25
- リスク用語:R22
4-Dodecylaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Dodecylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068864-25g |
4-Dodecylaniline |
104-42-7 | 98% | 25g |
¥780.00 | 2023-11-22 | |
| abcr | AB336768-250 mg |
4-Dodecylaniline, 95%; . |
104-42-7 | 95% | 250mg |
€77.40 | 2023-05-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 233544-5G |
4-Dodecylaniline |
104-42-7 | 5g |
¥1570.11 | 2023-12-09 | ||
| TRC | D525730-250mg |
4-Dodecylaniline |
104-42-7 | 250mg |
$75.00 | 2023-05-18 | ||
| abcr | AB336768-25 g |
4-Dodecylaniline, 95%; . |
104-42-7 | 95% | 25g |
€348.60 | 2023-05-19 | |
| Chemenu | CM247482-25g |
4-Dodecylaniline |
104-42-7 | 95+% | 25g |
$243 | 2021-06-16 | |
| Chemenu | CM247482-100g |
4-Dodecylaniline |
104-42-7 | 95+% | 100g |
$673 | 2021-06-16 | |
| Chemenu | CM247482-100g |
4-Dodecylaniline |
104-42-7 | 95+% | 100g |
$673 | 2022-06-14 | |
| Aaron | AR003LZU-5g |
4-Dodecylaniline |
104-42-7 | 97% | 5g |
$20.00 | 2025-01-22 | |
| Aaron | AR003LZU-10g |
4-Dodecylaniline |
104-42-7 | 97% | 10g |
$34.00 | 2025-01-22 |
4-Dodecylaniline 関連文献
-
Michael Harris,Luce Vander Elst,Sophie Laurent,Tatjana N. Parac-Vogt Dalton Trans. 2016 45 4791
-
Yibo Yan,Jianwei Miao,Zhihong Yang,Fang-Xing Xiao,Hong Bin Yang,Bin Liu,Yanhui Yang Chem. Soc. Rev. 2015 44 3295
-
Satoshi Arai,Yusuke Ohgi,Minami Takahashi,Khoa V. Le,Takeo Sasaki,Yumiko Naka Mater. Adv. 2022 3 2131
-
Sucheta Joy,Prabir Pal,Mrityunjoy Mahato,G. B. Talapatra,Sreebrata Goswami Dalton Trans. 2010 39 2775
-
Elke Debroye,Tatjana N. Parac-Vogt Chem. Soc. Rev. 2014 43 8178
推奨される供給者
Amadis Chemical Company Limited
(CAS:104-42-7)4-Dodecylaniline

清らかである:99%
はかる:100g
価格 ($):384.0
atkchemica
(CAS:104-42-7)4-Dodecylaniline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ